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Compound of Interest

Compound Name: (Chlorodifluoromethyl)benzene

Cat. No.: B1584488

The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a
cornerstone of contemporary medicinal chemistry. The unique physicochemical properties
imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered
electronic character—can profoundly influence a compound's pharmacokinetic and
pharmacodynamic profile.[1] Among the diverse array of fluorine-containing building blocks,
(Chlorodifluoromethyl)benzene (CAS No. 349-50-8) emerges as a particularly versatile
intermediate. Its chlorodifluoromethyl (-CF2CI) group serves not merely as a static structural
element but as a reactive handle—a "difluorinated linchpin"—that opens avenues for rapid
molecular diversification, making it an invaluable tool for researchers and drug development
professionals.[2] This guide provides a comprehensive technical overview of its properties,
synthesis, reactivity, and applications, grounded in field-proven insights for the senior scientist.

Section 1: Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is paramount for its effective and safe
utilization in experimental design. (Chlorodifluoromethyl)benzene is a colorless liquid under
standard conditions.[3] Its key identifiers and properties are summarized below.

1.1: Key Identifiers and Properties
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Property Value Source(s)
CAS Number 349-50-8 [415]
Molecular Formula C7HsCIF2 [41[5]
Molecular Weight 162.56 g/mol [41[5]
Density 1.233 g/mL at 25 °C [3114]
Boiling Point 142.6 °C [3]

Flash Point 37.2°C (99.0 °F) [415]
Refractive Index n20/D 1.464 [4115]

InChi Key RPSUKAMDJCKXAF- ne

UHFFFAOYSA-N

SMILES FC(F)(Cl)clcceecl [4115]

1.2: Hazard and Safety Data

(Chlorodifluoromethyl)benzene is classified as a hazardous substance and requires careful
handling in a controlled laboratory environment.[4][5] Adherence to appropriate safety protocols
is critical to mitigate risks.
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Hazard Classification GHS Hazard Statement(s) Precautionary Code(s)

H226: Flammable liquid and

Flammable Liquid, Cat. 3 pP210

vapor
Acute Toxicity, Oral, Cat. 4 H302: Harmful if swallowed P301 + P312
Skin Irritation, Cat. 2 H315: Causes skin irritation

_ H319: Causes serious eye
Eye Irritation, Cat. 2 o P305 + P351 + P338
irritation

Acute Toxicity, Inhalation, Cat.
2

H330: Fatal if inhaled P304 + P340 + P310

H335: May cause respiratory
STOT SE, Cat. 3 o
irritation

Handling Recommendations: Work should be conducted in a well-ventilated fume hood.
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and
a lab coat, is mandatory. All sources of ignition should be eliminated from the work area.[6][7]

Section 2: Synthesis and Strategic Reactivity

The utility of (Chlorodifluoromethyl)benzene stems from its accessibility and the versatile
reactivity of the -CF2CI group. Modern synthetic methods allow for its direct installation onto
aromatic rings, providing a crucial entry point for further chemical exploration.

2.1: Synthesis via Visible-Light Promoted Radical
Chlorodifluoromethylation

A robust and operationally simple method for synthesizing (Chlorodifluoromethyl)benzene
involves the direct radical chlorodifluoromethylation of benzene.[2] This approach leverages
visible-light photoredox catalysis, which offers mild reaction conditions and broad functional

group tolerance, making it highly attractive for complex molecule synthesis.[2][8]

Objective: To synthesize (Chlorodifluoromethyl)benzene from benzene via a visible-light-
mediated radical reaction.
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Materials:

Benzene (starting material)

Chlorodifluoroacetic anhydride (CF2Cl source)
Tris(2,2'-bipyridyl)ruthenium(ll) chloride (Ru(bpy)sClz, photocatalyst)
Pyridine N-oxide (additive)

Acetonitrile (solvent)

Blue LED light source

Procedure:

Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add
benzene (1.0 equiv.), chlorodifluoroacetic anhydride (1.5 equiv.), pyridine N-oxide (1.5
equiv.), and Ru(bpy)sClz (1 mol %).

Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration.

Degassing: Seal the vessel and degas the reaction mixture by sparging with an inert gas
(e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited
state of the photocatalyst.

Initiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and
begin vigorous stirring.

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or
19F NMR spectroscopy until the starting material is consumed.

Workup: Upon completion, quench the reaction and perform a standard aqueous workup
followed by extraction with an organic solvent (e.g., ethyl acetate).

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate in vacuo. Purify the resulting crude product by column chromatography to yield
pure (Chlorodifluoromethyl)benzene.[2]
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Caption: Workflow for the synthesis of (Chlorodifluoromethyl)benzene.
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2.2: The -CF2Cl Group as a "Difluorinated Linchpin”

The synthetic power of (Chlorodifluoromethyl)benzene lies in the reactivity of the -CF2Cl
group, which serves as a versatile precursor to other valuable difluoromethyl moieties.[2] This
transformability is crucial in drug discovery for structure-activity relationship (SAR) studies.

» Reductive Dechlorination: The chlorine atom can be selectively removed under basic
hydrogenolysis conditions to generate the corresponding difluoromethyl (-CF2H) group.[2]
The -CF2H group is a highly sought-after bioisostere for hydroxyl and thiol groups and can
act as a hydrogen bond donor.[9]

e Nucleophilic Substitution: The C-Cl bond can be targeted for substitution reactions, enabling
the introduction of various nucleophiles to generate diverse aryl-CF2-Nu structures.

e Radical Reactions: The chlorodifluoromethyl group can be a source of the PhCF: radical,
which can be trapped by various partners to form new C-C bonds.[10]

This multi-faceted reactivity allows chemists to rapidly generate a library of analogs from a
single intermediate, accelerating the drug discovery process.
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Caption: The -CF2ClI group as a linchpin for molecular diversification.

Section 3: Applications in Pharmaceutical Research

The incorporation of fluorinated groups is a proven strategy to enhance the drug-like properties
of a molecule.[1] (Chlorodifluoromethyl)benzene provides a gateway to introduce
difluorinated motifs that are of high interest in medicinal chemistry.

o Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation by
cytochrome P450 enzymes.[1] Replacing a metabolically labile position on an aromatic ring
with a -CF2H or related group (derived from -CF2Cl) can block this pathway, thereby
increasing the compound's half-life and bioavailability.

» Modulation of Physicochemical Properties: Fluorine substitution significantly alters a
molecule's lipophilicity (logP) and acidity/basicity (pKa). These parameters are critical for
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membrane permeability, solubility, and target binding affinity. The -CF2H group, for instance,
is more lipophilic than a hydroxyl group but can still participate in hydrogen bonding.

» Bioisosterism: The difluoromethylene (-CF2-) group is a well-established bioisostere for an
ether oxygen, while the difluoromethyl (-CF2H) group can mimic hydroxyl or thiol groups.[9]
[11] This strategy of bioisosteric replacement allows for the fine-tuning of a lead compound's
properties to overcome liabilities while retaining desired biological activity.[11]

The utility of (Chlorodifluoromethyl)benzene as a synthetic intermediate grants access to
these crucial motifs, particularly for electron-rich aromatic systems where direct
difluoromethylation can be challenging.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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